Pyridoxaminium(1+)
Description
Pyridoxaminium(1+) is the protonated form of pyridoxamine, a vital member of the vitamin B6 family. It features a pyridine ring substituted with aminomethyl, hydroxyl, and hydroxymethyl groups, with a +1 charge localized on the nitrogen atom in the pyridine ring under physiological conditions . This compound plays a critical role in enzymatic processes, particularly in amino acid metabolism, where it acts as a cofactor in transamination and decarboxylation reactions. Pyridoxaminium(1+) is often stabilized as a salt, such as pyridoxamine 5-(dihydrogen phosphate) hydrochloride, which enhances its solubility and bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C8H13N2O2+ |
|---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylazanium |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/p+1 |
InChI Key |
NHZMQXZHNVQTQA-UHFFFAOYSA-O |
SMILES |
CC1=NC=C(C(=C1O)C[NH3+])CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C[NH3+])CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
| Compound | Functional Group at C4 | Charge State | Phosphate Derivative |
|---|---|---|---|
| Pyridoxaminium(1+) | -CH2NH2 | +1 (protonated N) | Pyridoxamine 5'-phosphate |
| Pyridoxine | -CH2OH | Neutral | Pyridoxine 5'-phosphate |
| Pyridoxal | -CHO | Neutral (pH < 7) | Pyridoxal 5'-phosphate (active coenzyme) |
Key Notes:
- The C4 functional group dictates biochemical roles: Pyridoxaminium(1+) participates in amine transfer, while pyridoxal 5'-phosphate is a primary coenzyme in decarboxylation .
- Charge states influence solubility; pyridoxaminium(1+) salts (e.g., hydrochloride) exhibit higher aqueous solubility than neutral pyridoxine .
Physicochemical Properties
Data from analytical studies (e.g., HPLC, mass spectrometry) highlight differences in stability and spectral characteristics:
- Stability : Pyridoxaminium(1+) is less prone to photodegradation than pyridoxal, which readily oxidizes under light .
- pKa Values: The protonated nitrogen in pyridoxaminium(1+) (pKa ~5.0) contrasts with pyridoxine’s phenolic -OH (pKa ~10.0), affecting pH-dependent reactivity .
- Solubility : Pyridoxaminium(1+) hydrochloride has a solubility of >50 mg/mL in water, outperforming pyridoxal phosphate (~5 mg/mL) .
Functional and Pharmacological Roles
- Enzymatic Cofactors : Pyridoxal 5'-phosphate is the dominant coenzyme, whereas pyridoxaminium(1+) derivatives are transient intermediates in transaminase pathways .
- Therapeutic Use : Pyridoxamine (a precursor to pyridoxaminium(1+)) is studied for inhibiting advanced glycation end-products (AGEs), unlike pyridoxine, which primarily addresses vitamin B6 deficiency .
Analytical and Comparative Methodologies
Recent advancements in analytical techniques, such as the method validated by Frontiers in Medicine (2021), enable precise differentiation of B6 vitamers. Key findings include:
- Chromatographic Separation : Pyridoxaminium(1+) exhibits a retention time of 8.2 min under optimized HPLC conditions, distinct from pyridoxal (6.5 min) and pyridoxine (7.8 min) .
- Meta-Analysis Frameworks : Comparative studies employ relative difference metrics for dichotomous outcomes (e.g., bioavailability), though inconsistencies in protocol adherence require careful justification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
